molecular formula C9H8F3NO2 B13493891 3-Amino-4-methyl-5-(trifluoromethyl)benzoic acid

3-Amino-4-methyl-5-(trifluoromethyl)benzoic acid

Cat. No.: B13493891
M. Wt: 219.16 g/mol
InChI Key: JCGRDJJOYMBZFY-UHFFFAOYSA-N
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Description

3-Amino-4-methyl-5-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H6F3NO2 It is a derivative of benzoic acid, characterized by the presence of an amino group, a methyl group, and a trifluoromethyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-methyl-5-(trifluoromethyl)benzoic acid can be achieved through several methods. One common approach involves the nitration of 4-methylbenzoic acid, followed by reduction to introduce the amino group. The trifluoromethyl group can be introduced using trifluoromethylation reagents under specific conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by purification steps to ensure high purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-methyl-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or catalytic hydrogenation.

    Substitution reagents: Such as halogens or sulfonyl chlorides.

Major Products

The major products formed from these reactions include various substituted benzoic acids, nitrobenzoic acids, and amino derivatives .

Scientific Research Applications

3-Amino-4-methyl-5-(trifluoromethyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-4-methyl-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-(trifluoromethyl)benzoic acid
  • 4-(Trifluoromethyl)benzoic acid
  • 3-Amino-4-methylbenzoic acid

Uniqueness

3-Amino-4-methyl-5-(trifluoromethyl)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a trifluoromethyl group on the same benzene ring is relatively rare, making this compound valuable for specific applications .

Properties

Molecular Formula

C9H8F3NO2

Molecular Weight

219.16 g/mol

IUPAC Name

3-amino-4-methyl-5-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C9H8F3NO2/c1-4-6(9(10,11)12)2-5(8(14)15)3-7(4)13/h2-3H,13H2,1H3,(H,14,15)

InChI Key

JCGRDJJOYMBZFY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1N)C(=O)O)C(F)(F)F

Origin of Product

United States

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